Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate
Overview
Description
Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate is an organic compound with the molecular formula C11H17NO5. It belongs to the class of pyrrolidine derivatives, which are known for their diverse chemical and biological properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization and esterification. The reaction conditions typically include the use of a base such as sodium ethoxide and an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1-(4-methyl-phen-yl)-3-phenyl-5-oxopyrrolidine-2,2-dicarboxylate
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
Uniqueness
Diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 3-methyl-5-oxopyrrolidine-2,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-4-16-9(14)11(10(15)17-5-2)7(3)6-8(13)12-11/h7H,4-6H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPOVAJYXVTDRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CC(=O)N1)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281378 | |
Record name | MLS002638794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446-12-0 | |
Record name | MLS002638794 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002638794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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